An In-depth Technical Guide to the Physical Properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
An In-depth Technical Guide to the Physical Properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, often referred to as (S)-Solketalamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features, comprising a protected diol in a chiral backbone, make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands. This guide provides a comprehensive overview of its core physical properties, offering a foundational understanding for its effective use in research and development.
Chemical Structure and Identification
The structural integrity of a molecule is the primary determinant of its physical and chemical behavior. (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is characterized by a five-membered dioxolane ring with a chiral center at the C4 position, to which an aminomethyl group is attached.
Figure 1: Chemical Structure of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its handling, reaction optimization, and formulation. The properties of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Physical State | Solid or Solid-Liquid Mixture | |
| Boiling Point | 147-148 °C at 14 mmHg | [1] |
| Density | 1.012 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.438 | [1] |
Note on Physical State: There is a discrepancy in the reported physical state of this compound. While some suppliers list it as a solid, its reported boiling point and density are more characteristic of a liquid at room temperature. It is possible that it exists as a low-melting solid or a solid-liquid mixture at ambient temperatures. Researchers should verify the physical state of their specific batch upon receipt.
Spectral Properties
Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. The expected chemical shifts (δ) are approximately:
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1.3-1.5 ppm: Two singlets corresponding to the two diastereotopic methyl groups on the dioxolane ring.
-
2.7-2.9 ppm: A multiplet corresponding to the two diastereotopic protons of the aminomethyl group (-CH₂-NH₂).
-
3.6-4.2 ppm: A series of multiplets corresponding to the protons on the dioxolane ring backbone (C4-H and C5-H₂).
-
The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts (δ) are approximately:
-
25-28 ppm: Two signals for the methyl carbons of the dimethyl group.
-
45-50 ppm: Signal for the aminomethyl carbon (-CH₂-NH₂).
-
65-70 ppm: Signal for the C5 carbon of the dioxolane ring (-O-CH₂-).
-
75-80 ppm: Signal for the C4 carbon of the dioxolane ring (-CH-CH₂-NH₂).
-
108-110 ppm: Signal for the C2 carbon of the dioxolane ring (the ketal carbon).[2]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected in the following regions:
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3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine group, which may appear as one or two distinct peaks.[3]
-
2850-2960 cm⁻¹: C-H stretching vibrations of the alkane components (methyl and methylene groups).[3]
-
1590-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.
-
1000-1300 cm⁻¹: C-O stretching vibrations characteristic of the ether linkages within the dioxolane ring.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z = 131. Common fragmentation patterns would likely involve the loss of a methyl group (m/z = 116) or cleavage of the aminomethyl group.[4][5]
Solubility Profile
The solubility of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a critical parameter for its use in various reaction and purification protocols.
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The presence of the amine and ether functionalities imparts a degree of polarity to the molecule, allowing for good solubility in polar protic and aprotic solvents.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine.
-
Hazard Classification: It is classified as an acute toxicant if swallowed and can cause skin corrosion.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a fume hood.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[7]
Experimental Protocols for Property Determination
The following are generalized protocols for the determination of key physical properties.
Determination of Boiling Point
Figure 2: Workflow for Boiling Point Determination.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed to lower the boiling point. The observed temperature is then corrected to standard pressure for reporting purposes.
Determination of Refractive Index
Figure 3: Workflow for Refractive Index Measurement.
Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used. It is a sensitive indicator of purity.
Conclusion
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a versatile chiral building block with a well-defined set of physical properties. A comprehensive understanding of these properties, from its physicochemical characteristics and spectral data to its solubility and safety profile, is essential for its successful application in synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers, providing the necessary technical information to handle and utilize this important compound effectively and safely.
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